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Compound of Interest

Compound Name: AC-4-130

Cat. No.: B605119 Get Quote

Technical Support Center: AC-4-130
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

STAT5 inhibitor, AC-4-130. The information is based on publicly available preclinical research

data.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AC-4-130?

AC-4-130 is a potent and selective inhibitor of the Signal Transducer and Activator of

Transcription 5 (STAT5) protein.[1][2][3] It functions by directly binding to the SH2 domain of

STAT5.[3] This interaction disrupts the normal activation cascade of STAT5, including its

phosphorylation, dimerization, and subsequent translocation into the nucleus, ultimately

inhibiting STAT5-dependent gene transcription.[1][2][3]

Q2: What are the known cellular effects of AC-4-130 in cancer cells?

In cancer cells, particularly in acute myeloid leukemia (AML) cell lines with FLT3-ITD mutations,

AC-4-130 has been shown to:

Induce cell cycle arrest, primarily at the G0/G1 phase.[1]

Promote apoptosis (programmed cell death).[1][3]
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Inhibit cell proliferation and clonogenic growth.[2]

Q3: Is there any information on the selectivity profile of AC-4-130?

AC-4-130 has been reported to be selective for STAT5 over other STAT family members,

namely STAT1 and STAT3. However, comprehensive screening data across a broad panel of

kinases or other protein families (e.g., a kinome scan) is not publicly available. Therefore, a

complete profile of its potential off-target interactions is not currently established.

Q4: Has the in vivo safety of AC-4-130 been evaluated?

Preliminary in vivo studies in mice have provided some initial safety data. In one study, daily

intraperitoneal administration of AC-4-130 at a dose of 25 mg/kg for 21 days did not result in

significant loss of body weight or noticeable defects in hematopoiesis.[4] It is important to note

that this is limited preclinical data, and comprehensive toxicology studies are necessary to fully

characterize the safety profile of AC-4-130.

Q5: Are there any known synergistic interactions with other drugs?

Yes, preclinical studies have shown that AC-4-130 can act synergistically with other anti-cancer

agents. For instance, its cytotoxic effects in AML cells were enhanced when used in

combination with the JAK1/2 inhibitor Ruxolitinib and the p300/pCAF inhibitor Garcinol.[2]
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Observed Issue Potential Cause Troubleshooting Steps

Lower than expected efficacy

in cancer cell lines.

Cell line may not be dependent

on STAT5 signaling.

Verify the activation status of

STAT5 (e.g., by checking

phosphorylation levels of

STAT5) in your cell line of

interest. Cell lines without

constitutively active STAT5

signaling may be less sensitive

to AC-4-130.

Suboptimal drug concentration

or treatment duration.

Perform a dose-response and

time-course experiment to

determine the optimal

concentration and duration of

AC-4-130 treatment for your

specific cell line. Published

effective concentrations range

from 0.1 to 100 µM with

treatment durations of up to 72

hours.[1][3]

Observed cytotoxicity in control

(non-cancerous) cells.
Off-target effects.

While healthy CD34+ cells

have shown less sensitivity,

some level of toxicity in non-

cancerous cells could be due

to off-target effects.[1][3] It is

recommended to perform a

dose-response analysis to

identify a therapeutic window.

Consider using lower

concentrations or shorter

exposure times.

Non-specific cellular stress.

Ensure proper experimental

controls, including vehicle-only

treated cells, to distinguish

drug-specific effects from non-

specific stress responses.
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Variability in experimental

results.

Inconsistent drug preparation

or storage.

Prepare fresh stock solutions

of AC-4-130 in a suitable

solvent (e.g., DMSO) and store

them appropriately, protected

from light and moisture, to

ensure consistent potency.

Cell culture conditions.

Maintain consistent cell culture

conditions, including cell

density, passage number, and

media composition, as these

factors can influence cellular

responses to inhibitors.

Quantitative Data Summary
Table 1: In Vitro Efficacy of AC-4-130 in AML Cell Lines

Cell Line Key Mutation(s) IC50 (µM) after 72h Reference

MV4-11 FLT3-ITD

Not explicitly stated,

but significant

apoptosis observed at

5 µM

[4]

MOLM-13 FLT3-ITD

Not explicitly stated,

but significant

apoptosis observed at

5 µM

[4]

Note: Specific IC50 values from a single, comprehensive study are not readily available in the

provided search results. The table reflects the cell lines in which the efficacy of AC-4-130 has

been demonstrated.

Experimental Protocols
Protocol 1: Assessment of STAT5 Phosphorylation by Western Blot
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Cell Treatment: Plate cancer cells at an appropriate density and allow them to adhere

overnight. Treat the cells with varying concentrations of AC-4-130 (e.g., 0.1, 1, 10 µM) or

vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against phosphorylated STAT5 (p-STAT5)

overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-

actin) to normalize the results.

Protocol 2: General Workflow for Investigating Potential Off-Target Effects

As comprehensive off-target data for AC-4-130 is not publicly available, researchers can

employ the following general workflow to investigate potential off-target effects of any small

molecule inhibitor.
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Caption: General workflow for identifying and validating potential off-target effects of a small

molecule inhibitor.

Signaling Pathway Diagrams
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Caption: Mechanism of STAT5 inhibition by AC-4-130.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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